ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a chlorophenyl group, a methoxyethyl chain, and a benzo[g]indole core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The chlorophenyl and methoxyethyl groups are then introduced through substitution reactions, often using reagents like chloromethyl ethers and alkyl halides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects by inhibiting key enzymes involved in disease pathways or by binding to receptors that regulate cellular processes .
Comparison with Similar Compounds
ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the chlorophenyl and methoxyethyl groups.
Methyl 1-[(3-chlorophenyl)methyl]-2-ethyl-5-methoxy-1H-indole-3-carboxylate: Contains a similar indole core but different substituents.
The uniqueness of ETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H24ClNO4 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-chlorophenyl)methoxy]ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H24ClNO4/c1-3-31-25(29)23-16(2)27(12-13-30-15-17-8-4-7-11-21(17)26)24-19-10-6-5-9-18(19)22(28)14-20(23)24/h4-11,14,28H,3,12-13,15H2,1-2H3 |
InChI Key |
PVRRCMYKLFUTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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